N-(4-Fluorobenzyl)quinuclidin-3-amine
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Overview
Description
N-(4-Fluorobenzyl)quinuclidin-3-amine is a compound that features a bicyclic structure with a nitrogen atom and a fluorinated benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)quinuclidin-3-amine typically involves the formation of the bicyclic core followed by the introduction of the 4-fluoro-benzyl group. One common method involves the reaction of a suitable bicyclic amine precursor with a 4-fluoro-benzyl halide under basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzyl)quinuclidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry
In chemistry, N-(4-Fluorobenzyl)quinuclidin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its bicyclic structure and fluorinated benzyl group may confer unique binding properties, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as a ligand for specific receptors or enzymes, offering possibilities for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)quinuclidin-3-amine involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites on proteins or enzymes, while the fluorinated benzyl group enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- (3-Octyloxy-phenyl)-carbamic acid 1-aza-bicyclo[2.2.2]oct-3-yl ester
- ®-1-Aza-bicyclo[2.2.2]oct-3-ylamine dihydrochloride
Uniqueness
N-(4-Fluorobenzyl)quinuclidin-3-amine is unique due to the presence of the 4-fluoro-benzyl group, which imparts distinct chemical and biological properties. This fluorinated group can enhance the compound’s stability, binding affinity, and specificity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2/c15-13-3-1-11(2-4-13)9-16-14-10-17-7-5-12(14)6-8-17/h1-4,12,14,16H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXHPSVOSUKGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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